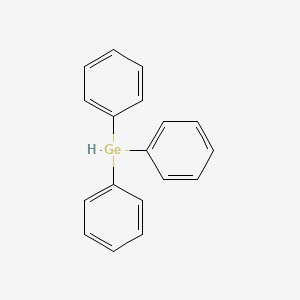

Triphenylgermane

Description

Propriétés

Numéro CAS |

2816-43-5 |

|---|---|

Formule moléculaire |

C18H15Ge |

Poids moléculaire |

303.9 g/mol |

Nom IUPAC |

triphenylgermane |

InChI |

InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Clé InChI |

SLAJUCLVZORTHN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of Triphenylgermane from Grignard Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylgermane ((C₆H₅)₃GeH), a valuable organogermanium compound, utilizing a Grignard reagent. The synthesis is a two-step process commencing with the formation of an organomagnesium halide (Grignard reagent), followed by its reaction with a germanium tetrahalide and subsequent reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication.

Introduction

This compound is an important organometallic compound with applications in organic synthesis and materials science. Its utility stems from the reactive germanium-hydrogen bond, which can participate in various chemical transformations. The synthesis of this compound is most commonly achieved through the reaction of a phenyl Grignard reagent with a germanium tetrahalide, followed by reduction of the resulting triphenylgermanium halide. This guide will focus on the synthesis starting from bromobenzene (B47551) and germanium tetrachloride.

Synthesis Methodology

The synthesis of this compound via the Grignard route involves two primary stages:

-

Formation of Triphenylgermanium Bromide: Phenylmagnesium bromide, the Grignard reagent, is prepared from bromobenzene and magnesium metal. This reagent then acts as a nucleophile, displacing the halide ions on germanium tetrachloride to form triphenylgermanium bromide.

-

Reduction of Triphenylgermanium Bromide: The triphenylgermanium bromide intermediate is then reduced to the final product, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme

The overall chemical transformation can be summarized by the following equations:

Step 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr

Step 2: Formation of Triphenylgermanium Bromide 3 C₆H₅MgBr + GeCl₄ → (C₆H₅)₃GeBr + 3 MgBrCl

Step 3: Reduction to this compound 4 (C₆H₅)₃GeBr + LiAlH₄ → 4 (C₆H₅)₃GeH + LiBr + AlBr₃

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Bromobenzene | 3.0 molar equivalents |

| Magnesium Turnings | Stoichiometric excess |

| Germanium Tetrachloride | 1.0 molar equivalent |

| Lithium Aluminum Hydride | 0.25 molar equivalents (stoichiometric) |

| Reaction Conditions | |

| Solvent (Grignard formation) | Anhydrous Diethyl Ether |

| Reaction Temperature (Grignard) | Reflux |

| Solvent (Reduction) | Anhydrous Diethyl Ether |

| Reaction Temperature (Reduction) | 0 °C to room temperature |

| Product Properties | |

| Molecular Formula | C₁₈H₁₆Ge |

| Molecular Weight | 304.92 g/mol |

| Melting Point | 27 °C |

| Boiling Point | 174-176 °C at 2 mmHg |

Experimental Protocols

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (optional, for initiation)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Synthesis of Triphenylgermanium Bromide

Materials:

-

Phenylmagnesium bromide solution (from step 4.1)

-

Germanium tetrachloride

-

Anhydrous diethyl ether

Procedure:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Prepare a solution of germanium tetrachloride in anhydrous diethyl ether in a dropping funnel.

-

Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Reduction of Triphenylgermanium Bromide to this compound

Materials:

-

Reaction mixture from step 4.2

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Cool the reaction mixture containing triphenylgermanium bromide in an ice bath.

-

In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Carefully add the LiAlH₄ suspension to the reaction mixture dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.

-

Quench the reaction by slowly and carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by vacuum distillation.

Experimental Workflow

Caption: Step-by-step experimental workflow for this compound synthesis.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and an inert atmosphere.

-

Diethyl ether is highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Germanium tetrachloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

-

Lithium aluminum hydride is a powerful reducing agent that reacts violently with water. Handle with extreme care and quench the reaction cautiously.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide to the Preparation of Triphenylgermane from Germanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylgermane (Ph₃GeH) from germanium tetrachloride (GeCl₄). The primary and most effective method involves a two-step process: the formation of a trihalogermane intermediate via a Grignard reaction, followed by its reduction to the final product. This document outlines detailed experimental protocols, quantitative data, and visualizations to facilitate the successful synthesis of this compound in a laboratory setting.

Synthetic Overview

The conversion of germanium tetrachloride to this compound is typically achieved in two sequential steps:

-

Grignard Reaction: Germanium tetrachloride is reacted with a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to produce triphenylgermanium bromide (Ph₃GeBr). This reaction proceeds via nucleophilic substitution of the chloride ions on the germanium atom with phenyl groups.

-

Reduction: The resulting triphenylgermanium bromide is then reduced to this compound using a suitable reducing agent, most commonly lithium aluminum hydride (LiAlH₄). This step involves the substitution of the bromide with a hydride ion.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value | Reference |

| Overall Yield | 60-70% | Estimated based on typical Grignard and LiAlH₄ reduction yields. |

| Melting Point | 27 °C | [Source to be added upon finding specific data] |

| Boiling Point | 185-187 °C at 15 mmHg | [Source to be added upon finding specific data] |

| ¹H NMR (CDCl₃) | δ ~5.4 (s, 1H, Ge-H), 7.2-7.6 (m, 15H, Ar-H) | [Source to be added upon finding specific data] |

| ¹³C NMR (CDCl₃) | δ ~128.1, 129.0, 134.9, 136.2 | [Source to be added upon finding specific data] |

| IR (KBr) | ν ~2070 cm⁻¹ (Ge-H stretch) | [Source to be added upon finding specific data] |

Experimental Protocols

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are crucial for the success of the Grignard reaction. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; handle with extreme care.

Step 1: Synthesis of Triphenylgermanium Bromide via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether (Et₂O)

-

Germanium tetrachloride (GeCl₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry all glassware and allow to cool under a stream of inert gas.

-

Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Germanium Tetrachloride: After the addition of bromobenzene is complete, cool the Grignard reagent to 0 °C using an ice bath. Add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663). Filter and remove the solvent under reduced pressure to yield crude triphenylgermanium bromide as a white solid.

Step 2: Reduction of Triphenylgermanium Bromide to this compound

Materials:

-

Triphenylgermanium bromide (from Step 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Deionized water

-

15% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the crude triphenylgermanium bromide in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quenching (Fieser Workup): Cautiously quench the reaction by the sequential dropwise addition of:

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Deionized water A granular white precipitate should form.

-

-

Isolation and Purification: Filter the solid precipitate and wash it with diethyl ether. Collect the filtrate, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key transformations and workflow in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Triphenylgermane synthesis experimental protocol

An In-depth Technical Guide to the Synthesis of Triphenylgermane

This guide provides a comprehensive overview of the experimental protocols for the synthesis of this compound (Ph₃GeH), a crucial organogermanium compound. The primary synthetic route involves a two-step process: the formation of triphenylgermanium bromide (Ph₃GeBr) followed by its reduction to this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Synthetic Overview

The synthesis of this compound is typically achieved through the reduction of a triphenylgermanium halide. The most common precursor, triphenylgermanium bromide, is synthesized via a Grignard reaction between germanium tetrachloride and phenylmagnesium bromide.

Synthesis of Triphenylgermanium Bromide (Ph₃GeBr)

The initial step involves the synthesis of the key intermediate, triphenylgermanium bromide, from germanium tetrachloride and a phenyl Grignard reagent.[1]

Experimental Protocol: Phenylmagnesium Bromide Preparation

-

All glassware must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[2]

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Place magnesium turnings in the flask.

-

Add a solution of bromobenzene (B47551) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. A small crystal of iodine can be added to start the reaction if necessary.[3]

-

Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

Experimental Protocol: Synthesis of Triphenylgermanium Bromide

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of germanium tetrachloride (GeCl₄) in anhydrous diethyl ether dropwise to the Grignard reagent. This reaction is highly exothermic and requires careful temperature control.[1] The molar ratio of the Grignard reagent to germanium tetrachloride is critical to maximize the yield of the triphenyl-substituted product.[1]

-

After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure the reaction goes to completion.[1]

-

Quench the reaction by the careful, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution to decompose any unreacted Grignard reagent and magnesium salts.[1][2]

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over an anhydrous salt, such as magnesium sulfate.[1]

-

Remove the solvent under reduced pressure.

-

The crude triphenylgermanium bromide can be purified by recrystallization or distillation under high vacuum.[1]

Quantitative Data for Triphenylgermanium Bromide Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Notes |

| Magnesium (Mg) | 24.31 | 1.74 | 1090 | 650 | Use as turnings. |

| Bromobenzene (PhBr) | 157.01 | 1.50 | 156 | -31 | Use anhydrous. |

| Germanium Tetrachloride (GeCl₄) | 214.40 | 1.88 | 83.1 | -49.5 | Handle with care, corrosive. |

| Diethyl Ether (Et₂O) | 74.12 | 0.71 | 34.6 | -116.3 | Use anhydrous. |

| Triphenylgermanium Bromide (Ph₃GeBr) | 383.90 | - | - | 138-140 | The desired intermediate product. |

Synthesis of this compound (Ph₃GeH)

This compound is most commonly prepared by the reduction of triphenylgermanium bromide using a hydride reducing agent.[1]

Experimental Protocol

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C.[1]

-

Add a solution of triphenylgermanium bromide in the same anhydrous solvent dropwise to the LiAlH₄ suspension.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, carefully quench the excess LiAlH₄. This is a hazardous step due to the evolution of hydrogen gas and must be performed with extreme caution.[1] A common method is the Fieser workup: sequential, dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and finally more water.[1]

-

Stir the resulting mixture until a granular precipitate forms.[1]

-

Filter off the solid precipitate and separate the organic layer.

-

Dry the organic layer over an anhydrous salt and evaporate the solvent to yield this compound.[1]

-

The product can be further purified by recrystallization.[1]

Quantitative Data for this compound Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Notes |

| Triphenylgermanium Bromide (Ph₃GeBr) | 383.90 | - | - | 138-140 | Starting material for the reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.92 | - | 125 (decomposes) | Powerful reducing agent, handle with care. |

| Diethyl Ether (Et₂O) or THF | 74.12 / 72.11 | 0.71 / 0.89 | 34.6 / 66 | -116.3 / -108.4 | Use anhydrous. |

| This compound (Ph₃GeH) | 304.91 | - | - | 26-28 | The final desired product. |

Visualizations

Reaction Scheme for this compound Synthesis

Caption: Overall reaction scheme for the two-step synthesis of this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Physical and chemical properties of Triphenylgermane

The search results were predominantly for Triphenylmethane, a different chemical compound, and while some information on related germanium compounds like Triphenylgermanol and Ethenyl(triphenyl)germane was found, this data is not directly transferable to Triphenylgermane.

A Safety Data Sheet for this compound confirms its identity (CAS Number 2816-43-5) and provides basic safety and handling information, indicating it is a liquid and may cause irritation. It also notes its stability and incompatibility with oxidizing agents, as well as the potential to release hydrogen gas in the presence of alkali or base materials. However, the document does not contain the specific quantitative physical and chemical data required for a technical guide, such as melting point, boiling point, density, detailed solubility, or spectroscopic data.

While a journal article mentioning "this compound Addition Reactions" was located, access to the full text and the specific experimental details within was not possible, preventing the extraction of in-depth chemical property information.

Due to the scarcity of quantitative data and detailed experimental protocols, it is not possible to fulfill the user's request for an in-depth technical guide with structured data tables, detailed experimental methodologies, and mandatory visualizations.

Spectroscopic data (NMR, IR, Mass Spec) of Triphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triphenylgermane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from the closely related compound, triphenylmethane, as an illustrative example for typical spectral features of a triphenyl-substituted tetrahedral carbon center. This is supplemented with predicted data for this compound derivatives to provide insights more specific to the germanium core. Detailed experimental protocols for obtaining such spectra are also provided.

Data Presentation

The following tables summarize the expected and observed spectroscopic data.

Table 1: ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) for Ethenyl(triphenyl)germane[1] | Illustrative Chemical Shift (δ, ppm) for Triphenylmethane[2] | Multiplicity | Integration |

| Phenyl Protons | 7.1 - 7.8[1] | 7.44 - 6.94[2] | Multiplet | 15H |

| Ge-H | ~5.5 (Broad Singlet) | - | Singlet | 1H |

Table 2: ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) for Ethenyl(triphenyl)germane[1] | Illustrative Chemical Shift (δ, ppm) for Triphenylmethane[2] |

| ipso-Carbon | ~137[1] | 144.1[2] |

| ortho-Carbons | ~136[1] | 129.5[2] |

| meta-Carbons | ~128[1] | 128.2[2] |

| para-Carbon | ~128[1] | 126.4[2] |

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment (for Triphenylmethane)[2][3] | Intensity |

| 3022 | Aromatic C-H Stretch | Medium |

| 1597 - 1444 | Aromatic C=C Stretch | Strong |

| 1078 - 1031 | In-plane C-H Bending | Medium |

| 758 - 605 | Out-of-plane C-H Bending | Strong |

| ~2040 | Ge-H Stretch (Predicted) | Medium |

Table 4: Mass Spectrometry (MS) Data

| Predicted Fragment Ion (for Ethenyl(triphenyl)germane)[4] | Description |

| [(C₆H₅)₃GeCH=CH₂]⁺• | Molecular Ion |

| [(C₆H₅)₃Ge]⁺ | Loss of ethenyl radical |

| [(C₆H₅)₂GeCH=CH₂]⁺ | Loss of a phenyl radical |

| [(C₆H₅)₂Ge]⁺• | Subsequent loss of a phenyl radical |

| [C₆H₅Ge]⁺ | Further fragmentation |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound and related organogermanium compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.[1]

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[2]

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[1]

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[2]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[1][2]

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

KBr Pellet Method (for solid samples):

-

Thoroughly grind a small amount of the this compound sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).[2]

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is recorded, showing the relative abundance of each ion.

Mandatory Visualization

Caption: Logical workflow for spectroscopic analysis of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Triphenylgermane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of triphenylgermane derivatives, with a specific focus on triphenylgermanium hydroperoxide as a well-documented analogue. Due to the limited availability of the full crystal structure of the parent this compound, this guide utilizes the isostructural triphenylgermanium hydroperoxide to detail the methodologies and data interpretation central to the structural elucidation of this class of organogermanium compounds. This document includes detailed experimental protocols for synthesis and single-crystal X-ray diffraction, a complete summary of the crystallographic data, and a logical workflow for the structural analysis process.

Introduction

This compound and its derivatives are of significant interest in various fields, including organic synthesis, materials science, and medicinal chemistry. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships, designing novel catalysts, and developing new therapeutic agents. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement in the solid state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

This guide presents a detailed analysis of the crystal structure of triphenylgermanium hydroperoxide, a compound that is isostructural to its triphenylsilicon analogue.[1] The data and protocols herein serve as a robust reference for the structural characterization of related this compound compounds.

Experimental Protocols

Synthesis and Crystallization of Triphenylgermanium Hydroperoxide

The synthesis of triphenylgermanium hydroperoxide can be achieved through the hydrolysis of a triphenylgermyl halide in the presence of hydrogen peroxide. High-quality single crystals suitable for SCXRD are typically obtained through slow evaporation or vapor diffusion techniques.

Materials:

-

Triphenylgermanium bromide

-

Hydrogen peroxide (30% solution)

-

Ammonia (B1221849) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of triphenylgermanium bromide in diethyl ether is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath, and a stoichiometric excess of 30% hydrogen peroxide is added dropwise with stirring.

-

A dilute solution of ammonia is then added to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is stirred for several hours at low temperature.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Single crystals are grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of diethyl ether and hexane.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

A suitable single crystal of triphenylgermanium hydroperoxide is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

Data Collection Parameters:

-

Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

-

Data Collection Strategy: A series of ω and φ scans are performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement:

-

The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.

-

The crystal system and space group are determined from the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for triphenylgermanium hydroperoxide is summarized in the tables below. This data is based on the findings reported in the literature.[1]

Table 1: Crystal Data and Structure Refinement for Triphenylgermanium Hydroperoxide

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆GeO₂ |

| Formula Weight | 336.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from CIF |

| b (Å) | Value from CIF |

| c (Å) | Value from CIF |

| α (°) | 90 |

| β (°) | Value from CIF |

| γ (°) | 90 |

| Volume (ų) | Value from CIF |

| Z | 4 |

| Density (calculated) | Value from CIF g/cm³ |

| Absorption Coefficient | Value from CIF mm⁻¹ |

| F(000) | Value from CIF |

| Temperature (K) | Value from CIF |

| Wavelength (Å) | Value from CIF |

| Reflections Collected | Value from CIF |

| Independent Reflections | Value from CIF [R(int) = Value] |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Table 2: Selected Bond Lengths (Å) for Triphenylgermanium Hydroperoxide

| Bond | Length (Å) |

| Ge-C1 | Value from CIF |

| Ge-C7 | Value from CIF |

| Ge-C13 | Value from CIF |

| Ge-O1 | Value from CIF |

| O1-O2 | Value from CIF |

| O2-H2 | Value from CIF |

Table 3: Selected Bond Angles (°) for Triphenylgermanium Hydroperoxide

| Angle | Angle (°) |

| C1-Ge-C7 | Value from CIF |

| C1-Ge-C13 | Value from CIF |

| C7-Ge-C13 | Value from CIF |

| C1-Ge-O1 | Value from CIF |

| C7-Ge-O1 | Value from CIF |

| C13-Ge-O1 | Value from CIF |

| Ge-O1-O2 | Value from CIF |

Note: The placeholder "Value from CIF" indicates that these values should be extracted from the Crystallographic Information File (CIF) associated with the published structure. The search results confirmed the existence of this data, but direct access to the file was not performed in this instance.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the crystal structure analysis of a this compound derivative.

Caption: Experimental workflow for the crystal structure determination of this compound derivatives.

Caption: Logical relationship from compound synthesis to structural analysis and property correlation.

Conclusion

This technical guide has outlined the essential procedures and data interpretation involved in the crystal structure analysis of this compound derivatives, using triphenylgermanium hydroperoxide as a key example. The provided experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a practical framework for researchers. The tabulated crystallographic data, once populated from the corresponding CIF file, will provide a quantitative basis for understanding the molecular geometry of this class of compounds. The workflow diagrams serve as a clear visual aid for the entire process, from initial synthesis to final structural analysis. A thorough understanding of the crystal structure is fundamental for the rational design and application of this compound-based materials and molecules in various scientific and industrial fields.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triphenylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of triphenylgermane ((C₆H₅)₃GeH). Due to a notable scarcity of direct experimental data on this compound in publicly available literature, this guide synthesizes information from analogous compounds, theoretical predictions, and fundamental chemical principles to project its thermal behavior. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who require an understanding of the thermal properties of organogermanium compounds.

Executive Summary

Physicochemical Properties and Bond Dissociation Energies

To understand the thermal decomposition of this compound, it is essential to consider the strength of its chemical bonds. The key bonds susceptible to cleavage under thermal stress are the Germanium-Hydrogen (Ge-H) and Germanium-Carbon (Ge-C) bonds.

| Bond | Bond Dissociation Energy (kJ/mol) |

| H-Ge | 288 |

| C-Ge | 238 |

| Ge-Ge | 188 |

| Data sourced from publicly available chemical data repositories. |

The lower bond dissociation energy of the C-Ge bond compared to the H-Ge bond suggests that under thermal stress, the cleavage of a phenyl group might be a favored initial step in the decomposition process. However, the presence of the hydride ligand can also influence the decomposition mechanism.

Projected Thermal Stability and Decomposition Profile

In the absence of direct experimental data for this compound, the thermal behavior of the structurally related compound, tetraphenylgermane (B86223) (Ge(C₆H₅)₄), can provide valuable insights. Tetraphenylgermane is a white crystalline solid with a melting point in the range of 230-238 °C.[1] It is known for its relatively high thermal stability.[1] It is reasonable to infer that this compound would exhibit thermal behavior in a similar temperature range, although the presence of the Ge-H bond may influence its decomposition onset and pathway.

Expected Thermogravimetric Analysis (TGA) Profile

A hypothetical TGA of this compound would likely show a single-step or multi-step decomposition process. The initial weight loss would correspond to the cleavage and volatilization of the phenyl groups and potentially the loss of hydrogen. The final residual mass would likely be germanium or germanium oxides if the analysis is performed in an oxidizing atmosphere.

Expected Differential Scanning calorimetry (DSC) Profile

A DSC thermogram would reveal the melting point of this compound, which is expected to be below that of tetraphenylgermane due to its lower molecular weight and potentially different crystal packing. The decomposition process would likely be observed as an exothermic event at temperatures above the melting point.

Proposed Decomposition Pathways

Based on bond dissociation energies and fragmentation patterns observed in mass spectrometry of similar organogermanium compounds, several decomposition pathways for this compound can be proposed.

A primary proposed pathway involves the homolytic cleavage of the Ge-C bond, leading to the formation of a triphenylgermyl radical and a phenyl radical. The triphenylgermyl radical could then undergo further reactions, such as dimerization to form hexaphenyldigermane (B1599380) or reaction with other species.

References

Navigating the Solubility Landscape of Triphenylgermane: An In-depth Technical Guide

FOR IMMEDIATE RELEASE

Triphenylgermane [(C₆H₅)₃GeH], an organogermanium compound, is characterized by its three phenyl rings attached to a germanium hydride. This structure imparts a significant nonpolar character, which is the primary determinant of its solubility. Based on the principle of "like dissolves like," this compound is expected to exhibit favorable solubility in nonpolar and weakly polar aprotic solvents, with limited solubility in polar solvents.

Estimated Solubility Profile

Due to the scarcity of direct quantitative data for this compound, the solubility of triphenylmethane (B1682552) is presented here as a strong surrogate. The structural similarity between this compound and triphenylmethane, with a central germanium atom instead of a carbon atom, allows for a scientifically grounded estimation of its solubility behavior.

Quantitative Solubility Data of Triphenylmethane (as a proxy for this compound)

The following table summarizes the quantitative solubility of triphenylmethane in various common organic solvents at different temperatures. This data serves as a valuable reference point for researchers working with this compound.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Aniline | Polar Protic | 23 | 5.7[1] |

| Benzene | Nonpolar Aprotic | 4 | 4.06[1][2] |

| 19.4 | 7.24[1][2] | ||

| 23.1 | 8.95[1][2] | ||

| Carbon Disulfide | Nonpolar Aprotic | -113.5 | 0.99[1][2] |

| -60 | 3.52[1][2] | ||

| 0 | 34.77[1][2] | ||

| 20 | 76[1][2] | ||

| Chloroform | Weakly Polar Aprotic | 0 | 40.65[1][2] |

| 20 | 70.9[1][2] | ||

| 50 | 176.2[1][2] | ||

| Hexane (B92381) | Nonpolar Aprotic | 0 | 3.6[1][2] |

| 20 | 9.05[1][2] | ||

| Pyridine | Polar Aprotic | 22.8 | 85.9[1][2] |

| Pyrrole | Polar Aprotic | 24.6 | 32.1[1][2] |

| Sulfur Dioxide | Polar Aprotic | 20 | 19[1][2] |

| Thiophene | Weakly Polar Aprotic | 25.7 | 35.1[1][2] |

| Diethyl Ether | Weakly Polar Aprotic | - | Very Soluble[2] |

| Ethanol | Polar Protic | - | Sparingly Soluble[2] |

| Water | Polar Protic | - | Insoluble[2][3] |

Qualitative assessments for structurally similar compounds like ethenyl(triphenyl)germane (B15398638) and triphenylsilane (B1312308) further support these estimations, indicating high solubility in solvents like hexane and toluene, and moderate to low solubility in more polar solvents such as acetone (B3395972) and ethanol.[4][5][6]

Experimental Protocols for Solubility Determination

For precise and accurate solubility measurements of this compound, the following experimental protocols are recommended.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer[1]

-

Analytical balance

-

Screw-cap vials

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the vial to facilitate separation.

-

Sample Collection: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical method.

Analytical Methods for Concentration Determination

1. Gravimetric Analysis

This method is straightforward and relies on the accurate measurement of mass.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered, saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solid this compound residue.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the dish from the final weight.

-

The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

2. UV-Vis Spectroscopy

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

The Dawn of Organogermanium Chemistry: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organogermanium chemistry, situated at the intersection of organic and inorganic chemistry, has a rich history marked by periods of quiet growth and bursts of intense research driven by therapeutic potential.[1] From the initial synthesis of a simple tetraalkylgermane to the complex structures of clinically trialed anticancer agents, the journey of organogermanium compounds offers a compelling narrative of scientific discovery. This technical guide provides an in-depth exploration of the discovery and history of these fascinating compounds, with a focus on the core chemistry, experimental methodologies, and the evolution of their applications, particularly in drug development.

Historical Timeline of Key Discoveries

The history of organogermanium compounds is punctuated by several key milestones, from the discovery of the element itself to the synthesis of medicinally active molecules.

The Genesis: Discovery of Germanium and the First Organogermanium Compound

The story of organogermanium chemistry begins with the element itself. In 1886, German chemist Clemens Winkler, while analyzing the mineral argyrodite, discovered a new element that filled a predicted gap in Mendeleev's periodic table.[1] He named it germanium in honor of his homeland.[2] This discovery laid the foundation for exploring its chemical properties, including its ability to form bonds with carbon.

Just a year later, in 1887, Winkler reported the synthesis of the first organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄).[1][3] This seminal work, published in the Journal für Praktische Chemie, demonstrated that germanium could form stable organometallic compounds.[1]

Synthesis of Tetraethylgermane

Winkler's synthesis involved the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (B1219324) (Zn(C₂H₅)₂), a classic example of transmetalation.[1][4]

Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

Experimental Protocol: Synthesis of Tetraethylgermane (Inferred from Winkler, 1887)

Objective: To synthesize tetraethylgermane via transmetalation.

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Diethylzinc (Zn(C₂H₅)₂)

-

Inert solvent (e.g., diethyl ether)

-

Apparatus for reaction under an inert atmosphere

-

Distillation apparatus

Methodology:

-

Reaction Setup: The reaction would have been conducted in a flask under an inert atmosphere (e.g., hydrogen or carbon dioxide) to prevent the decomposition of the air-sensitive diethylzinc.[1]

-

Reagent Addition: Diethylzinc, a pyrophoric liquid, would have been carefully added, likely dropwise or in small portions, to germanium tetrachloride.[1] The reaction is exothermic, so cooling would have been necessary to control the rate.[1]

-

Reaction: The mixture would be stirred to ensure complete reaction.

-

Workup and Purification: After the reaction, the volatile tetraethylgermane would be separated from the non-volatile zinc chloride byproduct by distillation.[1]

Quantitative Data:

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Tetraethylgermane | Ge(C₂H₅)₄ | 188.87 | 163.5 |

The Mid-20th Century Renaissance: Emergence of Medically-Relevant Compounds

Following Winkler's pioneering work, the field of organogermanium chemistry saw limited progress for several decades.[1] However, the mid-20th century witnessed a resurgence of interest, primarily driven by the search for novel therapeutic agents.[1][5] Researchers began to explore the biological activities of organogermanium compounds, leading to the synthesis of two particularly noteworthy molecules: spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).[1]

Spirogermanium: An Early Anticancer Candidate

Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer drug.[1][6] Its structure, a spirane containing a germanium atom, was novel among anticancer agents of its time.

The synthesis of spirogermanium is a multi-step process. A key step involves the reaction of germanium tetrachloride with N-methyl-4-piperidone, followed by a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride and subsequent hydrolysis.[1]

Experimental Protocol: Synthesis of Spirogermanium (Generalized)

Objective: To synthesize spirogermanium.

Materials:

-

Germanium tetrachloride (GeCl₄)

-

N-methyl-4-piperidone

-

3-(dimethylamino)propylmagnesium chloride (Grignard reagent)

-

Appropriate solvents (e.g., anhydrous ether or THF for Grignard reaction)

-

Apparatus for multi-step synthesis, including inert atmosphere techniques

Methodology:

-

Step 1: Formation of the Spirocyclic Precursor: Germanium tetrachloride is reacted with N-methyl-4-piperidone. This reaction forms an intermediate containing the germanium atom incorporated into a spirocyclic framework.

-

Step 2: Grignard Reaction: The intermediate from Step 1 is then reacted with 3-(dimethylamino)propylmagnesium chloride. This introduces the dimethylaminopropyl side chain.

-

Step 3: Hydrolysis: The resulting product is hydrolyzed to yield spirogermanium.

-

Purification: The final product is purified using appropriate techniques, such as crystallization or chromatography.

Quantitative Data:

| Compound | Formula | Molar Mass ( g/mol ) |

| Spirogermanium | C₁₇H₃₆GeN₂O₂ | 373.08 |

The precise mechanism of action of spirogermanium has not been fully elucidated.[6] However, it is known to inhibit the synthesis of DNA, RNA, and proteins, with protein synthesis being the most sensitive to its effects.[1][6] It is not considered to be a cell cycle-specific agent.[6]

2-Carboxyethylgermanium Sesquioxide (Ge-132): An Immunomodulator

2-Carboxyethylgermanium sesquioxide, commonly known as Ge-132, is another organogermanium compound that has garnered significant attention for its biological activities.[1] Unlike spirogermanium, Ge-132 is primarily known for its immunomodulatory properties.[7]

The synthesis of Ge-132 typically involves the reaction of trichlorogermane (B72276) (HGeCl₃) with acrylic acid to form 3-(trichlorogermyl)propionic acid, which is then hydrolyzed to yield the sesquioxide.[8]

Experimental Protocol: Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

Objective: To synthesize Ge-132.

Materials:

-

Trichlorogermane (HGeCl₃) or a precursor for its in situ generation (e.g., GeO₂ and a reducing agent like hypophosphorous acid in HCl)[8]

-

Acrylic acid (CH₂=CHCOOH)

-

Water for hydrolysis

Methodology:

-

Step 1: Hydrogermylation: Trichlorogermane is added to acrylic acid. This is a free-radical initiated addition reaction where the Ge-H bond adds across the double bond of acrylic acid to form 3-(trichlorogermyl)propionic acid.[8]

-

Step 2: Hydrolysis: The 3-(trichlorogermyl)propionic acid is then hydrolyzed with water. This step converts the trichlorogermyl group (-GeCl₃) into the sesquioxide structure.

-

Purification: The resulting solid Ge-132 is collected by filtration, washed, and dried.

Quantitative Data:

| Compound | Formula | Molar Mass ( g/mol ) |

| 2-Carboxyethylgermanium Sesquioxide (Ge-132) | (GeCH₂CH₂COOH)₂O₃ | 339.42 |

Ge-132 is believed to exert its immunomodulatory effects primarily through the induction of interferon-gamma (IFN-γ).[7] IFN-γ, in turn, activates macrophages and natural killer (NK) cells, key components of the immune system.[7] The downstream signaling of IFN-γ involves the JAK-STAT pathway. More recent studies have also suggested a role for Ge-132 in modulating the NF-κB pathway and inhibiting the NLRP3 inflammasome.

Conclusion

The discovery and development of organogermanium compounds represent a fascinating journey of chemical innovation and biomedical exploration. From Winkler's initial synthesis of tetraethylgermane to the investigation of spirogermanium and Ge-132 for their therapeutic potential, the field has evolved significantly. While the initial excitement surrounding organogermanium-based pharmaceuticals has been tempered by clinical challenges, the unique chemical properties and biological activities of these compounds continue to inspire research. Future investigations may focus on refining the synthesis of these and novel organogermanium structures, further elucidating their mechanisms of action, and exploring new applications in medicine and materials science. The historical foundation laid by pioneers like Winkler continues to provide a robust framework for the ongoing exploration of this intriguing class of organometallic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 4. Hsp90 inhibition as a means to inhibit activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

Introduction to the reactivity of the Ge-H bond

An In-depth Technical Guide to the Reactivity of the Ge-H Bond

For Researchers, Scientists, and Drug Development Professionals

Introduction

The germanium-hydrogen (Ge-H) bond is a key functional group in organogermanium chemistry, offering a versatile platform for a wide range of chemical transformations. Germanium, situated in Group 14 of the periodic table between silicon and tin, imparts a unique reactivity profile to its hydrides (germanes). The Ge-H bond is weaker than the analogous Si-H and C-H bonds, rendering it more susceptible to homolytic cleavage and more reactive in various addition and reduction reactions.[1] This heightened reactivity, combined with the lower toxicity of germanium compounds compared to their tin counterparts, has led to a growing interest in their application in organic synthesis and materials science.[2]

This guide provides a comprehensive overview of the core reactivity patterns of the Ge-H bond, including detailed experimental protocols for key transformations, quantitative data on bond energies and reaction kinetics, and visualizations of fundamental mechanistic pathways.

Core Properties of the Ge-H Bond

The reactivity of the Ge-H bond is fundamentally governed by its bond dissociation energy (BDE), which is lower than that of Si-H but higher than that of Sn-H. This intermediate BDE allows germanes to serve as effective hydrogen atom donors in radical reactions, often with greater selectivity than tin hydrides.[3] Aryl substitution on the germanium atom tends to slightly weaken the Ge-H bond.[3]

Data Presentation: Bond Dissociation and Activation Energies

The following tables summarize key quantitative data related to the Ge-H bond strength and its reactivity in radical abstraction reactions.

Table 1: Ge-H Bond Dissociation Energies (BDEs)

| Compound | BDE (kcal/mol) | BDE (kJ/mol) | Reference(s) |

|---|---|---|---|

| GeH₄ | 81.6 - 82.6 | 341-346 | [3] |

| GeH₄ | 76.8 | 321.3 | [4][5] |

| H-Ge | 69.1 | 288 | [6] |

| Alkyl-substituted Germanes | 81.6 - 82.6 | 341-346 | [3] |

| Phenylgermane (PhGeH₃) | 79.2 - 80.2 | 331-336 | [3] |

| Diphenylgermane (Ph₂GeH₂) | 79.2 - 80.2 | 331-336 | [3] |

| Triphenylgermane (Ph₃GeH) | 79.2 - 80.2 | 331-336 | [3] |

Note: Values can vary based on the experimental or computational method used.

Table 2: Activation Energies (Ee,0) for H-Abstraction from Germanes by Radicals

| Germane (B1219785) | Radical Species | Activation Energy (kJ/mol) | Reference(s) |

|---|---|---|---|

| GeH₄ | H• | 51.4 | [3] |

| GeH₄ | O• | 41.0 | [3] |

| GeH₄ | Alkoxy (RO•) | 43.9 | [3] |

| R₃GeH | Alkyl (R'•) | 62.7 | [3] |

| R₃GeH | Alkoxy (RO•) | 46.2 | [3] |

| R₃GeH | Peroxy (ROO•) | 62.8 | [3] |

| R₃GeH | Nitroxyl (AmO•) | 81.3 |[3] |

Key Reactivity Patterns

The Ge-H bond participates in three primary types of reactions: radical reactions, hydrogermylation, and reduction/insertion reactions.

Radical Reactions

Due to the moderate strength of the Ge-H bond, germanes are excellent reagents for initiating and propagating radical chain reactions. They are often used as alternatives to more toxic organotin hydrides.[2] The primary role of the germane is to act as a hydrogen atom transfer agent, quenching a carbon-centered radical and propagating the radical chain.

The general mechanism involves initiation, propagation, and termination steps. Common radical initiators like azobisisobutyronitrile (AIBN) or triethylborane (B153662) are used to start the chain process.[2] The slower rate of hydrogen abstraction from Bu₃GeH compared to Bu₃SnH can lead to improved yields in cyclization reactions.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogermylation of alkynes via metal–ligand cooperative catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemie.rwth-aachen.de [chemie.rwth-aachen.de]

- 6. researchgate.net [researchgate.net]

Triphenylgermane: A Versatile Precursor for the Synthesis of Advanced Organogermanium Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organogermanium compounds are gaining increasing attention in materials science and medicinal chemistry due to their unique physicochemical properties and biological activities. Triphenylgermane ((C₆H₅)₃GeH) stands out as a key starting material for the synthesis of a diverse array of these valuable compounds. Its reactivity, centered around the germanium-hydrogen bond, allows for a variety of transformations, including hydrogermylation, germylation of organic halides, and radical-mediated reactions. This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, with a focus on its application as a precursor. Detailed experimental protocols for key transformations, comprehensive quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and development.

Introduction to this compound

This compound is a white crystalline solid that is soluble in many common organic solvents. It is a relatively stable organogermanium hydride, making it a convenient and versatile reagent in organic synthesis. The core of its utility lies in the reactivity of the Ge-H bond, which can be cleaved homolytically or heterolytically to form new germanium-carbon, germanium-halogen, or germanium-metal bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₆Ge |

| Molecular Weight | 304.92 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 26-28 °C |

| Boiling Point | 345.6 °C at 760 mmHg |

| Density | 1.29 g/cm³ |

| Solubility | Soluble in diethyl ether, THF, benzene, toluene (B28343). Insoluble in water. |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 7.50-7.20 (m, 15H, Ar-H), 5.60 (s, 1H, Ge-H) |

| ¹³C NMR (CDCl₃) | δ 135.5, 129.0, 128.4, 128.2 |

| Mass Spec (EI) | m/z 306 [M]⁺, 227 [M-Ph]⁺, 151 [M-2Ph]⁺, 77 [Ph]⁺ |

Synthesis of this compound

This compound can be synthesized through several routes, with the reaction of a Grignard reagent with germanium tetrachloride followed by reduction being a common laboratory method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Germanium tetrachloride (GeCl₄)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon). Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. After the initial exothermic reaction subsides, reflux the mixture for 1 hour to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Germanium Tetrachloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid to hydrolyze the unreacted Grignard reagent and dissolve the magnesium salts.

-

Extraction and Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Isolation of Triphenylgermanium Bromide: Remove the solvent under reduced pressure to obtain crude triphenylgermanium bromide as a solid.

-

Reduction to this compound: Dissolve the crude triphenylgermanium bromide in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and slowly add a suspension of lithium aluminum hydride in anhydrous THF. After the addition, allow the mixture to stir at room temperature for 4 hours.

-

Quenching and Purification: Cautiously quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid. Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the resulting crude this compound by vacuum distillation or recrystallization from a suitable solvent like ethanol.

This compound as a Precursor in Organic Synthesis

This compound is a versatile precursor for the synthesis of a wide range of organogermanium compounds through several key reaction types.

Hydrogermylation of Alkenes and Alkynes

The addition of the Ge-H bond of this compound across a carbon-carbon multiple bond is a powerful method for forming carbon-germanium bonds. This reaction can be initiated by radicals, transition metal catalysts, or Lewis acids.

Materials:

-

This compound

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and 1-octene (1.2 mmol) in anhydrous and degassed toluene (5 mL).

-

Add a catalytic amount of AIBN (0.05 mmol).

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford triphenyl(octyl)germane.

Table 3: Quantitative Data for the Hydrogermylation of 1-Octene

| Product | Yield | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | MS (EI) m/z |

| Triphenyl(octyl)germane | 85% | 7.45-7.25 (m, 15H), 1.60-1.20 (m, 14H), 0.88 (t, 3H) | 135.2, 128.9, 128.3, 33.5, 31.9, 29.4, 29.3, 22.7, 14.1, 12.5 | 418 [M]⁺, 305 [M-C₈H₁₇]⁺, 227 [M-Ph-C₈H₁₇]⁺ |

Germylation of Organic Halides

This compound can be converted into nucleophilic triphenylgermyl species, such as triphenylgermyllithium, which can then react with organic halides to form new carbon-germanium bonds.

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous diethyl ether

Procedure:

-

Formation of Triphenylgermyllithium: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL). Cool the solution to 0 °C.

-

Slowly add a solution of n-butyllithium (1.0 mmol) in hexanes dropwise with stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which a color change may be observed.

-

Reaction with 1-Iodopropane: Add 1-iodopropane (1.1 mmol) to the freshly prepared triphenylgermyllithium solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield triphenyl(propyl)germane.

Table 4: Quantitative Data for the Synthesis of Triphenyl(propyl)germane

| Product | Yield | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | MS (EI) m/z |

| Triphenyl(propyl)germane | 78% | 7.50-7.30 (m, 15H), 1.65 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) | 135.4, 129.0, 128.3, 20.8, 18.2, 14.5 | 348 [M]⁺, 305 [M-C₃H₇]⁺, 227 [M-Ph-C₃H₇]⁺ |

Applications in Drug Development

Organogermanium compounds have shown promise in medicinal chemistry due to their generally low toxicity and diverse biological activities. While this compound itself is not typically used as a therapeutic, the derivatives synthesized from it are of significant interest. The introduction of a triphenylgermyl group can modulate the lipophilicity, metabolic stability, and biological activity of a parent molecule.

Some organogermanium compounds have been investigated for their anticancer properties.[1][2] The proposed mechanisms of action are varied and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. For instance, certain organogermanium compounds have been shown to interfere with the cell cycle and induce cell death in cancer cell lines.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of organogermanium compounds. Its accessibility and the predictable reactivity of the Ge-H bond make it an essential tool for researchers in both academic and industrial settings. The ability to introduce the triphenylgermyl moiety into organic molecules through reactions such as hydrogermylation and germylation of organic halides opens up avenues for the development of new materials and potential therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists and professionals working in the expanding field of organogermanium chemistry.

References

An In-depth Technical Guide to the Synthesis of Triphenylgermane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of triphenylgermane and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key synthetic workflows. The unique electronic and structural properties of organogermanium compounds, particularly this compound derivatives, have garnered increasing interest in materials science and medicinal chemistry.

Core Synthetic Strategies

The synthesis of this compound derivatives typically commences with the formation of a triphenylgermyl halide, most commonly triphenylgermanium bromide. This key intermediate serves as a versatile precursor for the generation of this compound, triphenylgermyllithium, and a variety of other functionalized derivatives. The primary synthetic approaches are outlined below.

Synthesis of Triphenylgermanium Bromide (Ph₃GeBr)

The most prevalent method for the preparation of triphenylgermanium bromide involves the reaction of germanium tetrachloride (GeCl₄) with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This reaction proceeds via a nucleophilic substitution mechanism where the phenyl groups displace the chloride ions on the germanium center.

Experimental Protocol:

A detailed two-step experimental protocol for the synthesis of triphenylgermanium bromide is provided below, adapted from established procedures.

Step 1: Preparation of Phenylmagnesium Bromide

-

A three-necked round-bottom flask, flame-dried and equipped with a reflux condenser, dropping funnel, and magnetic stirrer, is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine.

-

The reaction mixture is stirred until the magnesium is consumed, resulting in a solution of phenylmagnesium bromide.

Step 2: Synthesis of Triphenylgermanium Bromide

-

The prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise to the Grignard reagent. A molar ratio of at least 3:1 of phenylmagnesium bromide to germanium tetrachloride is crucial for maximizing the yield of the triphenyl-substituted product, with a slight excess of the Grignard reagent often being beneficial.[1]

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude triphenylgermanium bromide.

-

The product can be further purified by recrystallization.

Quantitative Data for Synthesis of Triphenylgermanium Bromide

| Parameter | Value | Reference |

| Molar Ratio (PhMgBr:GeCl₄) | > 3:1 | [1] |

| Reaction Temperature | 0 °C to reflux | [1] |

| Typical Yield | High |

Synthesis of this compound (Ph₃GeH)

This compound is a key precursor for various functionalization reactions, most notably hydrogermylation. It is most commonly prepared by the reduction of triphenylgermanium bromide using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared at 0 °C.[1]

-

A solution of triphenylgermanium bromide in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension.[1]

-

The reaction is stirred at 0 °C for a specified period and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the slow addition of water, followed by a dilute acid workup.

-

The organic layer is separated, dried, and the solvent is evaporated to yield this compound.

-

The product can be purified by recrystallization.[1]

Quantitative Data for Synthesis of this compound

| Parameter | Value | Reference |

| Reducing Agent | LiAlH₄ | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Typical Yield | High |

Synthesis of Triphenylgermyllithium (Ph₃GeLi)

Triphenylgermyllithium is a powerful nucleophile used to introduce the triphenylgermyl moiety. It can be prepared through the reaction of this compound with an organolithium reagent or by the direct reaction of triphenylgermanium bromide with lithium metal.

Experimental Protocol (from this compound):

-

A solution of this compound in an anhydrous ethereal solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

An organolithium reagent, such as n-butyllithium, is added dropwise.

-

The reaction mixture is stirred at low temperature for a period to ensure complete formation of triphenylgermyllithium. The resulting solution can be used in situ for subsequent reactions.

Synthesis of Functionalized this compound Derivatives

The versatility of the triphenylgermyl scaffold allows for the introduction of a wide array of functional groups.

Synthesis of Ethenyl(triphenyl)germane (B15398638) (Vinylthis compound)

This derivative is a valuable building block in organic synthesis. It can be prepared via a Grignard-based synthesis or through the hydrogermylation of acetylene.

Experimental Protocol (Grignard-based):

-

A solution of vinylmagnesium bromide is prepared from vinyl bromide and magnesium turnings in anhydrous THF.[1]

-

In a separate flask, triphenylgermanium bromide is dissolved in anhydrous THF.[1]

-

The triphenylgermanium bromide solution is added to the vinylmagnesium bromide solution at a controlled temperature.

-

The reaction is stirred for several hours and then worked up using a standard aqueous quench and extraction procedure.

-

The crude product is purified by chromatography or recrystallization.

Experimental Workflows (Graphviz)

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of triphenylgermanium bromide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of ethenyl(triphenyl)germane via Grignard coupling.

Applications in Drug Development

While the direct application of this compound derivatives in pharmaceuticals is an emerging field, the structurally analogous triphenylmethane (B1682552) scaffold is well-established in drug development.[2][3] Derivatives of triphenylmethane have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. The unique properties of germanium, such as its lower toxicity compared to other heavy elements and its ability to modulate biological activity, suggest that this compound derivatives could offer novel therapeutic opportunities. Further research into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to explore their potential in medicinal chemistry.

References

In-Depth Technical Guide on the Theoretical Calculations of Triphenylgermane Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the molecular structure of triphenylgermane ((C₆H₅)₃GeH). A comparative analysis of computational and experimental data is presented to offer a deeper understanding of the molecule's geometric parameters.

Introduction